4-Hydroxycannabidiol is a derivative of cannabidiol, a prominent cannabinoid found in cannabis plants. This compound has garnered significant interest due to its potential therapeutic effects and unique chemical properties. It is classified under cannabinoids, which are chemical compounds that interact with the endocannabinoid system in the human body.
4-Hydroxycannabidiol is synthesized from cannabidiol, which is primarily extracted from hemp varieties of Cannabis sativa. Cannabidiol itself is non-psychoactive and is widely studied for its therapeutic applications, including anti-inflammatory, analgesic, and anxiolytic effects. The classification of 4-hydroxycannabidiol falls within the broader category of phytocannabinoids, which are naturally occurring compounds in cannabis.
The synthesis of 4-hydroxycannabidiol can be achieved through various chemical pathways. One notable method involves the modification of cannabidiol through hydroxylation reactions. For example, the introduction of a hydroxyl group at the fourth carbon position can be accomplished via electrophilic aromatic substitution or by using specific reagents that facilitate hydroxylation.
The synthesis process may also involve purification steps such as chromatography to isolate the desired product from by-products.
The molecular formula of 4-hydroxycannabidiol is . Its structure features a phenolic hydroxyl group (-OH) attached to the fourth carbon of the cannabidiol backbone, which consists of a bicyclic structure typical of cannabinoids.
4-Hydroxycannabidiol can participate in various chemical reactions typical for phenolic compounds, including:
The reactivity of 4-hydroxycannabidiol can be influenced by its functional groups. The hydroxyl group can engage in hydrogen bonding, affecting solubility and interaction with biological targets.
4-Hydroxycannabidiol interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2). This interaction modulates various physiological processes:
The precise mechanisms involve downstream signaling pathways that affect neurotransmitter release and immune cell activity, contributing to its therapeutic potential.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to characterize and confirm the structure and purity of 4-hydroxycannabidiol.
4-Hydroxycannabidiol has potential applications in various scientific fields:
Research continues into its efficacy and safety profile, potentially leading to new therapeutic applications in medicine.
4''-Hydroxycannabidiol (4''-OH-CBD) is a monohydroxylated metabolite of cannabidiol (CBD), a prominent non-intoxicating phytocannabinoid derived from Cannabis sativa. Unlike primary cannabinoids such as CBD or Δ9-tetrahydrocannabinol (THC), 4''-OH-CBD represents a secondary metabolite formed through hepatic biotransformation. Its significance lies in its role as a biomarker for CBD metabolism and its potential pharmacological interactions within the endocannabinoid system. As research into minor cannabinoids and their metabolites intensifies, understanding the precise chemistry and biological relevance of compounds like 4''-OH-CBD becomes critical for elucidating CBD’s complete mechanistic profile and therapeutic applications [1] [7].
4''-OH-CBD possesses a molecular formula of C₂₁H₃₀O₃ and a molar mass of 330.47 g/mol. Its structure retains the core terpenophenolic framework of CBD, characterized by a monoterpene unit (geranyl group) attached to a resorcinyl ring. The distinguishing feature is a hydroxyl group (-OH) substituted at the fourth carbon (C4'') of the pentyl side chain extending from the aromatic A-ring. This positional modification differentiates it from hydroxylated metabolites at other carbon positions.
The systematic IUPAC name for 4''-OH-CBD is 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-(4-hydroxypentyl)benzene-1,3-diol. Its structure includes:
Stereochemically, 4''-OH-CBD retains the (1R,6R) configuration inherent to the parent CBD molecule. Nuclear magnetic resonance (NMR) spectroscopy confirms hydroxylation at the aliphatic chain rather than the cyclic terpene moiety, distinguishing it from metabolites like 6α-OH-CBD or 7-OH-CBD [2] [6].
Table 1: Structural and Chemical Identifier Summary for 4''-Hydroxycannabidiol
Property | Value/Descriptor |
---|---|
Molecular Formula | C₂₁H₃₀O₃ |
Molar Mass | 330.47 g/mol |
IUPAC Name | 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-(4-hydroxypentyl)benzene-1,3-diol |
PubChem CID | 53357352 |
Major Mass Fragments | 330.2195 [M]⁺, 313.2169 [M−OH]⁺, 231.1380 [M−C₆H₁₁O]⁺ |
Parent Compound | Cannabidiol (CBD) |
The biosynthesis of 4''-OH-CBD occurs primarily via cytochrome P450 (CYP450)-mediated oxidation of CBD in the liver. CYP3A4, the most abundant hepatic CYP450 isoform, is the dominant enzyme responsible for this ω-1 hydroxylation. The reaction involves:
In vitro studies using human liver microsomes confirm CYP3A4’s involvement through inhibition assays with ketoconazole (a CYP3A4-specific inhibitor), which reduces 4''-OH-CBD formation by >80%. This pathway competes with other CBD oxidation routes, such as C7 hydroxylation (catalyzed by CYP2C19) or epoxidation of the isopropenyl group [5] [7] [9].
CBD undergoes extensive phase I metabolism, yielding multiple hydroxylated derivatives with distinct biological implications. Key structural and metabolic distinctions include:
Table 2: Comparative Analysis of Major CBD Hydroxylated Metabolites
Metabolite | Site of Hydroxylation | Primary CYP450 Enzyme | Biological Significance |
---|---|---|---|
4''-OH-CBD | Aliphatic chain (C4'') | CYP3A4 | Biomarker for CYP3A4 activity; moderate lipophilicity |
7-OH-CBD | Aromatic ring (C7) | CYP2C19 | Enhanced antioxidant effects; may contribute to neuroprotection |
6α-OH-CBD | Terpene ring (C6) | CYP2J2 | Low receptor affinity; rapidly glucuronidated |
6β-OH-CBD | Terpene ring (C6) | CYP3A4 | Minor metabolite; unstable in plasma |
Unlike 7-OH-CBD, which directly influences CBD’s pharmacodynamics, 4''-OH-CBD serves primarily as a metabolic indicator due to its relatively weak binding to cannabinoid receptors CB1/CB2. However, it may modulate CBD’s pharmacokinetics by competing for conjugation enzymes like UGT1A9 [3] [7] [9].
4''-OH-CBD was first identified in the late 20th century during investigations into CBD’s metabolic fate in mammals. Initial evidence emerged from radiolabeling studies in rodents, where ¹⁴C-CBD administration yielded polar metabolites separable via thin-layer chromatography (TLC). However, structural characterization remained challenging due to:
The first de novo synthesis of 4''-OH-CBD was achieved in the early 2000s via chemical oxidation of CBD using metalloporphyrin catalysts mimicking CYP450 activity. This yielded milligram-scale quantities for reference standards, enabling definitive NMR and mass spectrometry-based structural confirmation. Synthetic access also clarified its distinction from regioisomers like 1''-OH-CBD or 5''-OH-CBD, which exhibit distinct chromatographic behaviors [5] [9].
The detection and quantification of 4''-OH-CBD have evolved significantly with advancements in analytical technology:
For example, a 2022 UHPLC-MS/MS method achieved baseline separation of 4''-OH-CBD from 6α/β-OH-CBD using a C18 column and a 17-minute gradient. Key MRM transitions for 4''-OH-CBD include m/z 329.2 → 231.1 (quantifier) and 329.2 → 313.2 (qualifier), minimizing false positives from isobaric interferences. This advancement has enabled reliable detection in hair, blood, and urine matrices of medical cannabis patients [2] [7] [9].
Table 3: Key Analytical Parameters for 4''-OH-CBD Detection in Biological Matrices
Matrix | Technique | LOQ | Linear Range | Critical MRM Transitions |
---|---|---|---|---|
Human Hair | UHPLC-MS/MS (ESI⁻) | 0.5 ng/mg | 0.5–25 ng/mg | 329.2 → 231.1; 329.2 → 313.2 |
Human Serum | UHPLC-MS/MS (ESI⁻) | 0.5 ng/mL | 0.5–25 ng/mL | 329.2 → 231.1; 329.2 → 313.2 |
Human Whole Blood | VAMS-UHPLC-MS/MS* | 0.5 ng/mL | 0.5–25 ng/mL | 329.2 → 231.1; 329.2 → 313.2 |
*VAMS: Volumetric Absorptive Microsampling
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5